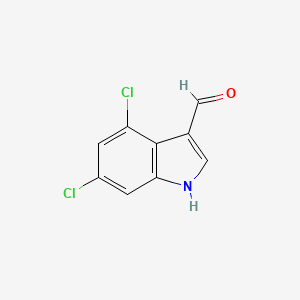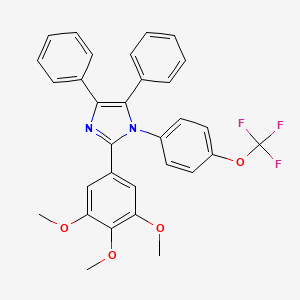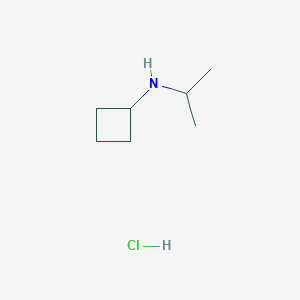
N-(propan-2-yl)cyclobutanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(propan-2-yl)cyclobutanamine hydrochloride, also known as NPCB-HCl, is a synthetic cyclobutanamine compound that has a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 201.7 g/mol and a melting point of 181-183°C. NPCB-HCl has been used in a variety of studies, from drug development and drug delivery to protein and enzyme research.
Wissenschaftliche Forschungsanwendungen
N-(propan-2-yl)cyclobutanamine hydrochloride has a variety of applications in scientific research. It has been used as a substrate for drug delivery systems, as a model compound for protein and enzyme research, and as a tool for studying the effects of drugs on the central nervous system. It has also been used in the development of new drugs and in the study of drug metabolism.
Wirkmechanismus
N-(propan-2-yl)cyclobutanamine hydrochloride acts as a substrate for enzymes that are involved in drug metabolism. It is also known to interact with neurotransmitters in the central nervous system, which can lead to changes in behavior and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to interact with neurotransmitters in the central nervous system, which can lead to changes in behavior and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(propan-2-yl)cyclobutanamine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively stable and has a low melting point, making it easy to store and handle. It is also non-toxic and non-irritating, making it safe to use in experiments. However, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
N-(propan-2-yl)cyclobutanamine hydrochloride has the potential to be used in a variety of future applications. It could be used to develop new drugs and to study the effects of drugs on the central nervous system. It could also be used in the development of drug delivery systems and as a tool for studying enzymes and proteins. Additionally, it could be used to study the biochemical and physiological effects of drugs on the body.
Synthesemethoden
N-(propan-2-yl)cyclobutanamine hydrochloride can be synthesized by reacting cyclobutanamine with propan-2-ol in the presence of hydrochloric acid. The reaction is carried out at a temperature of 50-60°C and a pressure of 1 atm. The reaction is complete in 6-8 hours and yields a white crystalline powder.
Eigenschaften
IUPAC Name |
N-propan-2-ylcyclobutanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)8-7-4-3-5-7;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOQWBBNKVMONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947908.png)

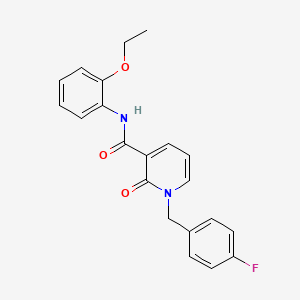
![(1S,2R,4S,5S)-2-Methylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B2947912.png)
![N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2947914.png)
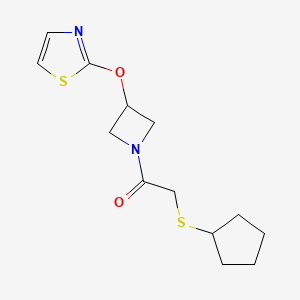
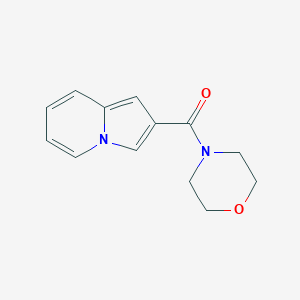
![6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester](/img/structure/B2947920.png)
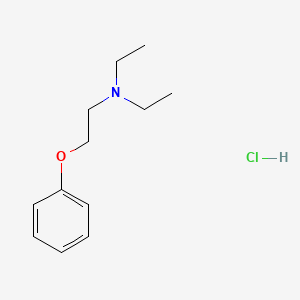
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)
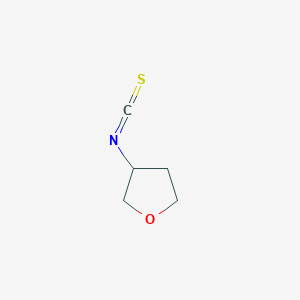
![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)
